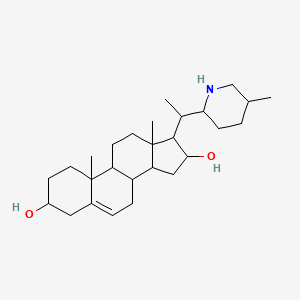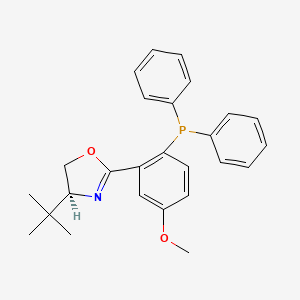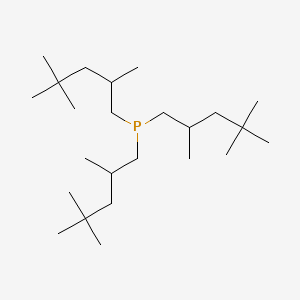
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide is a chemical compound that combines a benzamide group with a methylpyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide typically involves the methylation of N-(pyridin-4-yl)benzamide. This can be achieved by treating the compound with methyl iodide in the presence of a base such as sodium hydride . The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted benzamide derivatives.
Applications De Recherche Scientifique
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide involves its interaction with specific molecular targets. For instance, in cancer cells, it can induce apoptosis by activating the caspase cascade and promoting cytochrome c release from mitochondria . The compound can also inhibit certain enzymes and disrupt cellular processes, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylpyridinium chloride: Similar structure but lacks the benzamide group.
N-(piperidine-4-yl)benzamide: Contains a piperidine ring instead of a pyridinium ion.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains additional substituents on the benzamide group.
Uniqueness
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide is unique due to its combination of a benzamide group with a methylpyridinium ion. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
127722-74-1 |
|---|---|
Formule moléculaire |
C13H13IN2O |
Poids moléculaire |
340.16 g/mol |
Nom IUPAC |
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide |
InChI |
InChI=1S/C13H12N2O.HI/c1-15-9-7-12(8-10-15)14-13(16)11-5-3-2-4-6-11;/h2-10H,1H3;1H |
Clé InChI |
KTMSYZLAAHPEEF-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC=C(C=C1)NC(=O)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)


![Methyl 4-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14077952.png)
![N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B14077958.png)

![8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14077982.png)


